1-(6-bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride
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Overview
Description
1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring, along with a methanamine group. The hydrochloride form indicates that it is a salt, which often enhances the compound’s stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Starting with 2-methylpyridine, bromination and chlorination are performed to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.
Aminomethylation: The halogenated pyridine undergoes a reaction with formaldehyde and ammonia or a primary amine to introduce the methanamine group.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for halogenation and aminomethylation, ensuring high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyridine ring or the methanamine group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the methanamine group or the pyridine ring.
Scientific Research Applications
1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
- 1-(6-Bromo-3-chloro-2-pyridinyl)methanamine hydrochloride
- 1-(5-Bromo-3-chloro-2-pyridinyl)methanamine hydrochloride
Comparison:
- Structural Differences: The position of the bromine and chlorine atoms can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: 1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride is unique due to the specific arrangement of its substituents, which can influence its chemical behavior and potential applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2731008-57-2 |
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Molecular Formula |
C7H9BrCl2N2 |
Molecular Weight |
272 |
Purity |
95 |
Origin of Product |
United States |
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